molecular formula C29H23N3O6S B335738 [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 4-methylbenzenesulfonate

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 4-methylbenzenesulfonate

Cat. No.: B335738
M. Wt: 541.6 g/mol
InChI Key: SFSCIDBLQNOCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzenesulfonate involves several steps. The synthetic route typically starts with the preparation of the indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methylbenzenesulfonate groups. The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzenesulfonate include:

  • 1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl acetic acid
  • 1,3-dimethyl-2,4,6-trioxo-hexahydro-pyrimidine-5-carbaldehyde
  • 2,2’,2’'-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-methylbenzenesulfonate lies in its specific combination of functional groups, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C29H23N3O6S

Molecular Weight

541.6 g/mol

IUPAC Name

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C29H23N3O6S/c1-16-8-14-19(15-9-16)39(36,37)38-18-12-10-17(11-13-18)22-23-25(20-6-4-5-7-21(20)26(23)33)30-27-24(22)28(34)32(3)29(35)31(27)2/h4-15,22-23H,1-3H3

InChI Key

SFSCIDBLQNOCGR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3C4C(=NC5=C3C(=O)N(C(=O)N5C)C)C6=CC=CC=C6C4=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3C4C(=NC5=C3C(=O)N(C(=O)N5C)C)C6=CC=CC=C6C4=O

Origin of Product

United States

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